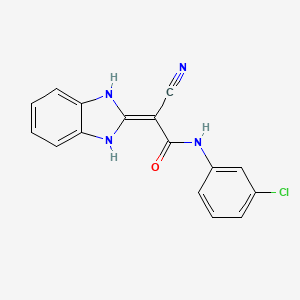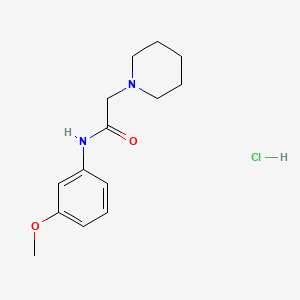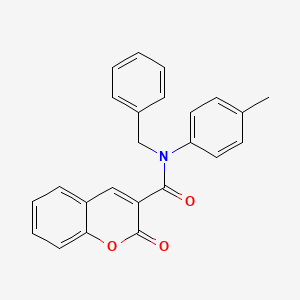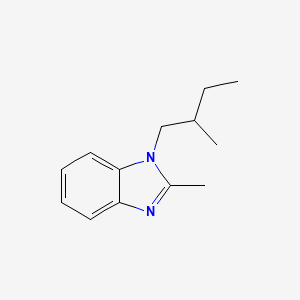![molecular formula C22H35N3O3S B4081383 N-(1-benzyl-3-pyrrolidinyl)-3-[1-(propylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B4081383.png)
N-(1-benzyl-3-pyrrolidinyl)-3-[1-(propylsulfonyl)-4-piperidinyl]propanamide
Overview
Description
N-(1-benzyl-3-pyrrolidinyl)-3-[1-(propylsulfonyl)-4-piperidinyl]propanamide, also known as BP-897, is a synthetic compound that belongs to the class of opioid receptor ligands. BP-897 has been extensively researched for its potential therapeutic applications in the treatment of drug addiction, depression, and anxiety disorders.
Mechanism of Action
N-(1-benzyl-3-pyrrolidinyl)-3-[1-(propylsulfonyl)-4-piperidinyl]propanamide acts as a partial agonist of the mu opioid receptor and a full agonist of the delta opioid receptor. It has been shown to reduce the release of dopamine in the brain, which is a key neurotransmitter involved in the reward system associated with drug addiction.
Biochemical and Physiological Effects:
N-(1-benzyl-3-pyrrolidinyl)-3-[1-(propylsulfonyl)-4-piperidinyl]propanamide has been shown to reduce drug-seeking behavior in animal models of drug addiction. It has also been shown to reduce anxiety-like behavior and improve mood in animal models of depression and anxiety disorders. N-(1-benzyl-3-pyrrolidinyl)-3-[1-(propylsulfonyl)-4-piperidinyl]propanamide has been shown to have a low potential for abuse and dependence, making it an attractive candidate for therapeutic use.
Advantages and Limitations for Lab Experiments
N-(1-benzyl-3-pyrrolidinyl)-3-[1-(propylsulfonyl)-4-piperidinyl]propanamide has several advantages for use in laboratory experiments. It has a well-defined mechanism of action and has been extensively studied in preclinical and clinical trials. However, N-(1-benzyl-3-pyrrolidinyl)-3-[1-(propylsulfonyl)-4-piperidinyl]propanamide has some limitations, including its limited bioavailability and short half-life, which may limit its effectiveness in some therapeutic applications.
Future Directions
There are several potential future directions for the research of N-(1-benzyl-3-pyrrolidinyl)-3-[1-(propylsulfonyl)-4-piperidinyl]propanamide. One potential direction is to investigate its potential as a treatment for other psychiatric disorders, such as schizophrenia and bipolar disorder. Another potential direction is to develop more potent and selective opioid receptor ligands that have a longer half-life and improved bioavailability. Additionally, further research is needed to better understand the mechanisms underlying the therapeutic effects of N-(1-benzyl-3-pyrrolidinyl)-3-[1-(propylsulfonyl)-4-piperidinyl]propanamide and to optimize its dosing and administration in clinical settings.
Scientific Research Applications
N-(1-benzyl-3-pyrrolidinyl)-3-[1-(propylsulfonyl)-4-piperidinyl]propanamide has been studied extensively in preclinical and clinical trials for its potential therapeutic applications. It has been shown to reduce drug-seeking behavior in animal models of drug addiction, including cocaine, heroin, and methamphetamine. N-(1-benzyl-3-pyrrolidinyl)-3-[1-(propylsulfonyl)-4-piperidinyl]propanamide has also been investigated as a potential treatment for depression and anxiety disorders.
properties
IUPAC Name |
N-(1-benzylpyrrolidin-3-yl)-3-(1-propylsulfonylpiperidin-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O3S/c1-2-16-29(27,28)25-14-10-19(11-15-25)8-9-22(26)23-21-12-13-24(18-21)17-20-6-4-3-5-7-20/h3-7,19,21H,2,8-18H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQKQYMCLKFUEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)CCC(=O)NC2CCN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpyrrolidin-3-yl)-3-(1-propylsulfonylpiperidin-4-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl 4-(allylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4081327.png)
![3-methoxy-N-[4-(1-piperidinylmethyl)phenyl]-2-naphthamide](/img/structure/B4081330.png)
![N-{4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4081338.png)
![3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-propanol](/img/structure/B4081341.png)


![6-amino-3-tert-butyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4081356.png)
![N-{4-[(difluoromethyl)thio]phenyl}-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4081361.png)
![6-amino-4-(5-bromo-2-hydroxyphenyl)-3-(4-ethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4081368.png)
![2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4081377.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B4081393.png)
![methyl (1-(1,3-benzothiazol-2-yl)-4-{1-[(4-methylphenyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate](/img/structure/B4081397.png)